2-amino-1-(oxolan-2-yl)ethan-1-ol
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Overview
Description
2-amino-1-(oxolan-2-yl)ethan-1-ol is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is also known by its IUPAC name, 2-amino-2-(tetrahydrofuran-2-yl)ethan-1-ol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a tetrahydrofuran ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(oxolan-2-yl)ethan-1-ol typically involves the reaction of 2-oxolane with ethylene oxide in the presence of an amine catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-oxolane+ethylene oxideamine catalystthis compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, distillation, and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(oxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and alcohols.
Scientific Research Applications
2-amino-1-(oxolan-2-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-amino-1-(oxolan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways . The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-amino-1-(oxolan-2-yl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group attached to the same carbon atom, along with a tetrahydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
2-amino-1-(oxolan-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-4-5(8)6-2-1-3-9-6/h5-6,8H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUIHZHGZPZYKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375709-26-4 |
Source
|
Record name | 2-amino-1-(oxolan-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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